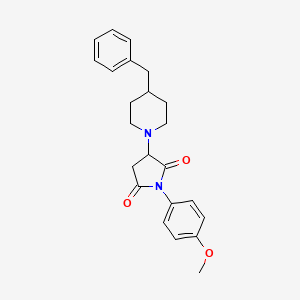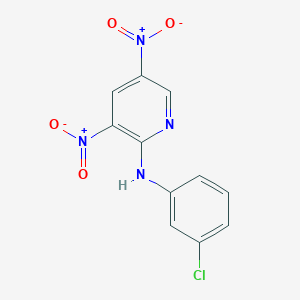
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally due to its stimulant properties. However, its potential as a research tool has been explored in recent years due to its unique properties and mechanism of action.
Mécanisme D'action
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione acts by inhibiting the reuptake of dopamine and serotonin and increasing their release. This leads to increased levels of these neurotransmitters in the synapse, resulting in enhanced signaling and activation of their respective receptors. This mechanism of action is similar to that of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, alertness, and increased energy. However, its use has been associated with adverse effects such as insomnia, anxiety, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research tool, including its ability to selectively release dopamine and serotonin and its relatively low toxicity compared to other stimulants. However, its use in research is limited by its potential for abuse and the lack of standardized protocols for its administration and dosing.
Orientations Futures
Future research on 3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione could focus on its potential as a therapeutic agent for conditions such as depression and addiction. It could also be used to study the role of dopamine and serotonin in the regulation of various physiological processes, including appetite and sleep. Additionally, further studies could explore the development of novel analogs of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and mechanisms of action that have been studied extensively in scientific research. Its potential as a research tool and therapeutic agent warrants further investigation, and future studies could lead to the development of novel treatments for various physiological and pathological conditions.
Méthodes De Synthèse
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde and piperidine followed by the addition of benzyl chloride and then cyclization with maleic anhydride. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to study its effects on the central nervous system. It acts as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This property has been used to study the role of dopamine and serotonin in various physiological and pathological conditions, including addiction, depression, and anxiety.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-9-7-19(8-10-20)25-22(26)16-21(23(25)27)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFHCITPXFBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189349.png)
![(3R*,4R*)-1-(4-methylbenzoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5189354.png)
![1-(3-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B5189355.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5189366.png)
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5189377.png)
![2-[(4-butoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5189385.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5189393.png)
![methyl 4-({[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5189401.png)
![5-methyl-N-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5189407.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B5189423.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5189431.png)
![2-[(2-bromobenzyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5189444.png)
